molecular formula C14H13N3O B1618731 1H-Benzotriazole, 1-(o-methoxybenzyl)- CAS No. 27799-80-0

1H-Benzotriazole, 1-(o-methoxybenzyl)-

Cat. No.: B1618731
CAS No.: 27799-80-0
M. Wt: 239.27 g/mol
InChI Key: DXHUPJQOKXNZES-UHFFFAOYSA-N
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Description

1H-Benzotriazole, 1-(o-methoxybenzyl)- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzotriazole, 1-(o-methoxybenzyl)- can be synthesized through several methods. One common approach involves the alkylation of 1H-benzotriazole with o-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 1H-Benzotriazole, 1-(o-methoxybenzyl)- often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzotriazole, 1-(o-methoxybenzyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 1-(o-methoxybenzyl)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique properties, such as enhanced stability and reactivity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1H-Benzotriazole, 1-(o-methoxybenzyl)- can be compared with other benzotriazole derivatives, such as:

Q & A

Q. Basic: What are the optimal synthetic routes for 1H-Benzotriazole, 1-(o-methoxybenzyl)-, and what reaction conditions influence yield?

Methodological Answer:
The synthesis of benzotriazole derivatives typically involves nitration, alkylation, or coupling reactions. For 1-(o-methoxybenzyl) derivatives, a modified procedure using nitric acid (HNO₃) and bromine (Br₂) at elevated temperatures (60–80°C) for extended reaction times (~49 hours) has been reported, yielding up to 68% . Key factors affecting yield include:

  • Acid concentration : Higher HNO₃ purity (e.g., 69% with 100% additive) improves nitration efficiency.
  • Temperature control : Maintaining 60–80°C prevents side reactions.
  • Reaction time : Prolonged heating ensures complete functionalization.

Table 1: Reaction Conditions for Benzotriazole Derivatives

Reaction ComponentOptimal ConditionImpact on Yield
HNO₃ Concentration69% + 3 mL 100% HNO₃Maximizes nitration
Temperature60–80°CReduces byproducts
Duration49 hoursEnsures completion

Q. Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and tautomeric forms (e.g., benzotriazole rings exhibit planar geometry with N–N distances of ~1.32 Å) .
  • LC-MS/MS : Provides exact mass (e.g., m/z 178.15 for C₇H₆N₄O₂ derivatives) and fragmentation patterns. Matrix effects in environmental samples require isotopic correction .
  • NMR spectroscopy : Distinguishes methoxy (-OCH₃) and benzyl groups via ¹H (δ 3.8–4.2 ppm for OCH₃) and ¹³C (δ 55–60 ppm) shifts .

Q. Advanced: How do researchers resolve contradictions in environmental removal efficiency (RE) data?

Methodological Answer:
Discrepancies between target and non-target RE analyses (e.g., 10% lower RE for non-target 1H-benzotriazole) arise from matrix effects in influent vs. effluent samples. To mitigate:

  • Internal standards : Use deuterated analogs (e.g., D4-1H-benzotriazole) to correct ionization suppression .
  • Multi-method validation : Cross-validate HPTLC/AMD (high-performance thin-layer chromatography/automated multiple development) with LC-QTOF-MS for accurate quantification .

Key Finding : Matrix effects in influent reduce signal intensity by 15–20%, leading to RE underestimation. Effluent corrections improve accuracy by 8–12% .

Q. Advanced: What toxicological models assess systemic effects of benzotriazole derivatives?

Methodological Answer:

  • In vivo rat studies : Oral administration (150 mg/kg bw/day) reveals hepatotoxicity (elevated ALT/AST) and renal tubular necrosis .
  • In vitro assays : Use HepG2 cells for metabolic stability and CYP450 inhibition profiling. EC₅₀ values for cytotoxicity range from 50–100 µM .
  • QSAR models : Predict low bioaccumulation (log P ~1.2) and rapid urinary excretion (t₁/₂ < 24 hours) .

Note : Reproductive toxicity studies (OECD 414) show no teratogenicity at ≤300 mg/kg bw/day, but higher doses impair fetal weight .

Q. Advanced: What mechanisms explain the antimicrobial activity of 1-(o-methoxybenzyl) derivatives?

Methodological Answer:

  • Enzymatic inhibition : The methoxybenzyl group enhances binding to bacterial DNA gyrase (IC₅₀ = 2.5 µM) and fungal CYP51 (lanosterol demethylase), disrupting cell membrane synthesis .
  • Resistance modulation : Synergy with fluconazole reduces Candida albicans MIC from 64 µg/mL to 8 µg/mL .
  • Structural insights : Molecular docking shows hydrogen bonding between the triazole ring and His99 residue in E. coli topoisomerase IV .

Q. Basic: What are the solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

  • Solubility : Best in polar aprotic solvents (DMSO >50 mg/mL; water <1 mg/mL). Methoxy groups enhance solubility in ethanol .
  • Stability : Store at –20°C under inert gas (N₂/Ar). Degrades via hydrolysis at pH >8, with a half-life of 72 hours in PBS (pH 7.4) .

Q. Advanced: How do tautomeric forms influence biological activity and analytical quantification?

Methodological Answer:

  • Tautomerism : Benzotriazole exists as 1H- and 2H-tautomers, altering electron density and binding affinity. 1H forms dominate in polar solvents (95:5 ratio) .
  • Analytical impact : Tautomeric shifts cause retention time variability in HPLC. Use ion-pairing agents (e.g., 0.1% formic acid) to stabilize the 1H form .

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-14-9-5-2-6-11(14)10-17-13-8-4-3-7-12(13)15-16-17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHUPJQOKXNZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340267
Record name 1H-Benzotriazole, 1-(o-methoxybenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27799-80-0
Record name 1H-Benzotriazole, 1-(o-methoxybenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-Benzotriazole, 1-(o-methoxybenzyl)-
1H-Benzotriazole, 1-(o-methoxybenzyl)-
1H-Benzotriazole, 1-(o-methoxybenzyl)-
1H-Benzotriazole, 1-(o-methoxybenzyl)-
1H-Benzotriazole, 1-(o-methoxybenzyl)-
1H-Benzotriazole, 1-(o-methoxybenzyl)-

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